4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyridazinone core with dimethyl and methylphenyl substituents. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-6-(4-bromophenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one
- 4,5-Dimethyl-6-(4-chlorophenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one
Uniqueness
4,5-dimethyl-6-(4-methylphenyl)-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substituents, which can influence its pharmacological properties and reactivity. The presence of the methylphenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
4,5-dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)18-8-13-14(11(18)3)10(2)16-17-15(13)19/h4-8H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVSJUBLZBPLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=C2C)C(=NNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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